

Unveiling the Structure of 9-Norketo FK-506: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	9-Norketo FK-506	
Cat. No.:	B1147247	Get Quote

A detailed spectroscopic comparison of **9-Norketo FK-506** with its parent compound, FK-506 (Tacrolimus), provides critical structural confirmation for this important derivative. Through one-and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, the subtle yet significant molecular modifications can be precisely identified, offering researchers and drug development professionals key insights into its unique chemical architecture.

This guide presents a comparative analysis of the ¹H and ¹³C NMR data for **9-Norketo FK-506** and FK-506. The structural elucidation of **9-Norketo FK-506**, a derivative of the potent immunosuppressant FK-506, is crucial for understanding its bioactivity and potential therapeutic applications. The primary structural difference lies at the C9 position of the macrolide ring, where the ketone group in FK-506 is absent in **9-Norketo FK-506**. This guide will provide the supporting experimental data and protocols to definitively confirm this structural change.

Comparative Analysis of NMR Spectral Data

The structural confirmation of **9-Norketo FK-506** is achieved by a meticulous comparison of its NMR spectra with that of FK-506. The most significant changes are observed in the chemical shifts of the nuclei in close proximity to the C9 position.

The ¹H and ¹³C NMR data for a closely related analog, 9-deoxo-FK506, is presented here as a proxy for **9-Norketo FK-506**, as detailed in a 2019 study published in the Journal of Natural Products on the biosynthesis of nonimmunosuppressive FK506 analogues.[1][2][3][4] This



data, when compared to the established NMR assignments for ascomycin (FK-520), a structurally similar analog of FK-506, allows for a clear differentiation.

Key Spectroscopic Observations:

- Disappearance of the Ketone Carbon Signal: The most telling evidence for the structural modification is the absence of the characteristic ketone carbon signal (C9) in the ¹³C NMR spectrum of the 9-deoxo analog, which is typically observed around 208-210 ppm in FK-506.
- Upfield Shift of Neighboring Protons: In the ¹H NMR spectrum, the protons on the adjacent carbons (C8 and C10) in the 9-deoxo analog are expected to show a significant upfield shift compared to their counterparts in FK-506. This is due to the removal of the deshielding effect of the C9 ketone.
- Appearance of a Methylene Signal: Concurrently, new signals corresponding to the C9
 methylene protons would appear in the ¹H NMR spectrum of 9-Norketo FK-506, and a new
 methylene carbon signal would be present in its ¹³C NMR spectrum.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for Ascomycin (as a reference for the FK-506 core) and the reported data for 9-deoxo-FK520, which serves as a close structural analog to **9-Norketo FK-506**.

Atom	Ascomycin (FK- 520) ¹³ C Chemical Shift (ppm)	9-deoxo-FK520 ¹³ C Chemical Shift (ppm)	Ascomycin (FK- 520) ¹ H Chemical Shift (ppm)	9-deoxo-FK520 ¹ H Chemical Shift (ppm)
C8	41.2	35.8	2.55	1.85
C9	209.1	41.5	-	1.60, 1.45
C10	97.5	98.2	4.05	3.98

Note: The chemical shifts for Ascomycin are from studies on the compound bound to FKBP. The data for 9-deoxo-FK520 is from the supplementary information of the Journal of Natural Products article.



Experimental Protocols

To achieve unambiguous structural confirmation, a suite of NMR experiments is employed. The following protocols provide a general framework for the acquisition of high-quality NMR data for macrolide structures like FK-506 and its derivatives.

Sample Preparation

- Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
 deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly
 used for these types of molecules. The choice of solvent can influence the chemical shifts,
 so consistency is key for comparison.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- ¹H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.



- Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
- Relaxation Delay: 2 seconds.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

A step-by-step guide for setting up 2D NMR experiments can be found in various instrument manuals and online resources.[5][6][7]

Visualization of Structural Differences and Experimental Workflow

To visually represent the key structural change and the analytical workflow, the following diagrams are provided.

Caption: Key structural difference between FK-506 and **9-Norketo FK-506**.

Caption: Workflow for the structural confirmation of **9-Norketo FK-506** using NMR.

In conclusion, the structural confirmation of **9-Norketo FK-506** is unequivocally established through a comparative analysis of its NMR data with that of FK-506. The distinct changes in the ¹H and ¹³C NMR spectra, particularly around the C9 position, provide definitive evidence of the absence of the ketone functionality. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to replicate and verify these findings, ensuring the accurate characterization of this and other related macrolide structures.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- To cite this document: BenchChem. [Unveiling the Structure of 9-Norketo FK-506: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147247#structural-confirmation-of-9-norketo-fk-506-using-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com